molecular formula C9H9FN2O B1292989 2-(5-Fluoro-1,3-benzoxazol-2-yl)ethanamine CAS No. 1119452-56-0

2-(5-Fluoro-1,3-benzoxazol-2-yl)ethanamine

Cat. No. B1292989
CAS RN: 1119452-56-0
M. Wt: 180.18 g/mol
InChI Key: WYFWALGOHDUGNZ-UHFFFAOYSA-N
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Description

2-(5-Fluoro-1,3-benzoxazol-2-yl)ethanamine is a chemical compound with the molecular formula C9H9FN2O . It is also known as (5-fluoro-1,3-benzoxazol-2-yl)methanamine hydrochloride . The compound is typically stored at 4°C and is available in powder form .


Synthesis Analysis

Benzoxazoles, including 2-(5-Fluoro-1,3-benzoxazol-2-yl)ethanamine, can be synthesized using 2-aminophenol as a precursor . The synthetic strategies of benzoxazoles have been extensively studied and various methodologies have been developed . For instance, one method involves the use of a Cu2O catalyst in the reaction of 2-aminophenol and substituted aryl aldehydes in DMSO at room temperature .


Molecular Structure Analysis

The InChI code for 2-(5-Fluoro-1,3-benzoxazol-2-yl)ethanamine is 1S/C8H7FN2O.ClH/c9-5-1-2-7-6(3-5)11-8(4-10)12-7;/h1-3H,4,10H2;1H . This indicates the presence of a fluorine atom, a benzoxazole ring, and an ethanamine group in the molecule.


Chemical Reactions Analysis

Benzoxazoles, including 2-(5-Fluoro-1,3-benzoxazol-2-yl)ethanamine, have been used as starting materials for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .


Physical And Chemical Properties Analysis

2-(5-Fluoro-1,3-benzoxazol-2-yl)ethanamine has a molecular weight of 180.18 g/mol. It is a powder and is typically stored at 4°C .

Scientific Research Applications

Benzoxazole Derivatives in Medicinal Chemistry

Benzoxazole derivatives have been highlighted for their significant pharmacological properties. Studies have explored their synthesis methods, emphasizing their potential in medicinal chemistry due to their diverse biological activities. These compounds are recognized for their contribution to drug development, showcasing a wide range of therapeutic potentials, such as antimicrobial and anticancer activities. Microwave-assisted synthesis techniques have been particularly noted for enhancing the diversity and research in benzoxazole chemistry, offering efficient pathways for synthesizing these derivatives (Özil & Menteşe, 2020).

Benzoxazole and Cancer Research

The application of fluorinated benzoxazole derivatives, like 5-fluorouracil (5-FU), in cancer chemotherapy has been extensively reviewed. These compounds are utilized for their efficacy in inhibiting tumor growth, with fluorinated pyrimidines being pivotal in the treatment of various solid tumors. The literature underscores the clinical significance of fluorinated benzoxazoles, highlighting their role in palliative care for patients with advanced cancers, particularly those affecting the breast and gastrointestinal tract (Heidelberger & Ansfield, 1963).

Benzoxazole in Alzheimer's Disease Research

Benzoxazole derivatives have also been identified as promising agents in Alzheimer's disease research. Studies involving amyloid imaging ligands, which include benzoxazole derivatives, have demonstrated their potential in early detection and evaluation of therapeutic interventions against Alzheimer's disease. These compounds contribute to understanding the pathophysiological mechanisms and progression of amyloid deposits in the brain, offering insights into novel diagnostic and treatment strategies (Nordberg, 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

properties

IUPAC Name

2-(5-fluoro-1,3-benzoxazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O/c10-6-1-2-8-7(5-6)12-9(13-8)3-4-11/h1-2,5H,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFWALGOHDUGNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=C(O2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901302995
Record name 5-Fluoro-2-benzoxazoleethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901302995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1119452-56-0
Record name 5-Fluoro-2-benzoxazoleethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119452-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-benzoxazoleethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901302995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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